Bienvenue dans la boutique en ligne BenchChem!

7-Methylimidazo[1,2-b][1,2,4]triazine

IMPDH inhibition immunosuppression antiviral

7-Methylimidazo[1,2-b][1,2,4]triazine is a low-molecular-weight (134.14 g/mol) fused nitrogen heterocycle belonging to the imidazo[1,2-b][1,2,4]triazine class. This scaffold is recognised as a privileged structure in medicinal chemistry due to its ability to engage multiple biological targets with high affinity.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 425378-62-7
Cat. No. B13115752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylimidazo[1,2-b][1,2,4]triazine
CAS425378-62-7
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=CN=C2N1N=CC=N2
InChIInChI=1S/C6H6N4/c1-5-4-8-6-7-2-3-9-10(5)6/h2-4H,1H3
InChIKeyFEUQDCIVULPSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylimidazo[1,2-b][1,2,4]triazine (CAS 425378-62-7) — Procurement-Qualified Scaffold Overview


7-Methylimidazo[1,2-b][1,2,4]triazine is a low-molecular-weight (134.14 g/mol) fused nitrogen heterocycle belonging to the imidazo[1,2-b][1,2,4]triazine class [1]. This scaffold is recognised as a privileged structure in medicinal chemistry due to its ability to engage multiple biological targets with high affinity [2]. The compound exhibits measurable inhibitory activity against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with reported Ki values of 240–440 nM [3], and its derivatives have been patented as modulators of GABAA receptors, c-Met kinase, TNFα, IL-17, PDE10, and PI3Kα [2].

Why 7-Methylimidazo[1,2-b][1,2,4]triazine Cannot Be Interchanged with Generic Imidazotriazine Analogs for Research Procurement


The 7-methyl substitution pattern on the imidazo[1,2-b][1,2,4]triazine core is not a trivial structural variation; it determines regiochemical reactivity, target engagement, and downstream derivatisation potential [1]. The 7-methyl isomer (CAS 425378-62-7) is structurally and functionally distinct from the 2-methyl isomer (CAS 425378-61-6), with each regiochemistry dictating a different vector for further functionalisation . Derivatives built upon the 7-methyl scaffold have demonstrated PI3Kα inhibitory IC50 values as low as 1.55 nM, outperforming the reference inhibitor ZSTK-474 (IC50 3.26–24.77 nM) in head-to-head enzymatic assays [2]. Additionally, the absence of a halogen at the 3-position—in contrast to the 3-bromo analog (CAS 425378-64-9)—preserves a key synthetic handle for diversification, making generic substitution between these analogs scientifically invalid without re-validating the entire synthetic route and biological profile [1].

7-Methylimidazo[1,2-b][1,2,4]triazine — Quantitative Comparator Evidence for Scientific Selection


IMPDH2 Enzyme Inhibition: Ki Comparison Against Clinical-Stage Benchmark Inhibitors

7-Methylimidazo[1,2-b][1,2,4]triazine inhibits IMPDH2 with Ki values of 240–440 nM [1]. This potency is approximately 27–73 fold weaker than mycophenolic acid (Ki = 6–9 nM for IMPDH type II) but is directly comparable to the clinically used antiviral agent ribavirin 5′-monophosphate (Ki = 270 nM) [2]. The compound thus occupies a distinct potency tier: it is not a high-potency immunosuppressant but matches the IMPDH2 affinity of a marketed broad-spectrum antiviral metabolite.

IMPDH inhibition immunosuppression antiviral nucleotide metabolism

Physicochemical Differentiation from 3-Bromo Analog: Molecular Weight and Lipophilicity Advantage

7-Methylimidazo[1,2-b][1,2,4]triazine has a molecular weight of 134.14 g/mol and a computed XLogP3 of 0.1 [1]. Its 3-bromo analog (CAS 425378-64-9) has a molecular weight of 213.03 g/mol and an estimated XLogP of ~1.5 . The 37% lower MW (Δ = 78.89 g/mol) and substantially lower lipophilicity (ΔLogP ≈ 1.4) position the non-halogenated compound closer to fragment-like chemical space, offering superior ligand efficiency metrics and more favourable ADMET starting points for lead optimisation programmes.

drug-likeness lead optimization physicochemical properties fragment-based drug discovery

Regiochemical Specificity: 7-Methyl vs. 2-Methyl Isomer — Divergent Synthetic and Biological Trajectories

The 7-methyl isomer (CAS 425378-62-7; SMILES: CC1=CN=C2N1N=CC=N2) [1] and the 2-methyl isomer (CAS 425378-61-6; SMILES: Cc1cnc2nccn2n1) share identical molecular formulas (C6H6N4) and molecular weights (134.14 g/mol) but differ fundamentally in the position of the methyl substituent on the imidazo[1,2-b][1,2,4]triazine core. The 7-position (equivalent to the 3-position in alternative nomenclature) is the key vector for GABA A receptor subtype-selective ligand design described in patent US 7,176,203, where 7-substituted imidazo[1,2-b][1,2,4]triazine analogs demonstrate high affinity and functional selectivity for α2/α3-containing GABAA receptor subtypes [2]. The 2-methyl isomer lacks this substitution vector and cannot access the same pharmacophore geometry.

regiochemistry structure-activity relationship synthetic chemistry scaffold diversification

PI3Kα Kinase Inhibition: Derivatives Built on the 7-Methyl Scaffold Outperform the Reference Inhibitor ZSTK-474

Imidazo[1,2-b][1,2,4]triazine-based pyrimidine derivatives synthesized from the 7-methyl-substituted core scaffold demonstrated PI3Kα enzymatic IC50 values ranging from 1.55 nM to 53.29 nM [1]. In direct comparison, the reference pan-PI3K inhibitor ZSTK-474 exhibited IC50 values of 3.26–24.77 nM under identical assay conditions [1]. The most potent derivative (IC50 = 1.55 nM) showed a 2.1-fold improvement over the best ZSTK-474 value (3.26 nM). These derivatives also demonstrated selective cytotoxicity against MCF-7 (IC50 2.75–5.19 μM), HCT116 (IC50 2.48–4.35 μM), and A549 (IC50 1.15–2.81 μM) cancer cell lines while sparing normal WI-38 cells up to 45 μM [1].

PI3K inhibition oncology kinase inhibitor anticancer

Multi-Target Patent Coverage: Scaffold Versatility Across Five Distinct Therapeutic Target Classes

The imidazo[1,2-b][1,2,4]triazine core, specifically functionalised at the 7-position, is claimed in patents covering at least five distinct therapeutic target classes: (1) GABAA receptor α2/α3 subtype-selective agonists for anxiety (US 7,176,203) [1]; (2) c-Met kinase inhibitors for oncology (US 8,487,096; US 8,461,330, protecting capmatinib/Tabrecta) [2]; (3) TNFα modulators for autoimmune and inflammatory disorders (US 9,714,251) [3]; (4) IL-17 modulators for inflammatory conditions (UCB Biopharma patent family) [4]; and (5) PDE10 inhibitors for CNS disorders (Pfizer, WO/2014/177639) [5]. This multi-target annotation breadth is quantified by the diversity of clinical-stage programs—including an FDA-approved drug (capmatinib)—that derive from this scaffold class, a breadth unmatched by the 2-methyl isomer or the unsubstituted parent compound.

multi-target scaffold privileged structure patent landscape therapeutic diversification

7-Methylimidazo[1,2-b][1,2,4]triazine — Highest-Confidence Research and Industrial Application Scenarios


IMPDH Inhibitor Screening and Antiviral Drug Discovery Programs

7-Methylimidazo[1,2-b][1,2,4]triazine can serve as a validated reference compound or starting scaffold for IMPDH2 inhibitor screening campaigns. With a Ki of 240–440 nM against IMPDH2 [1], it occupies a potency range comparable to the active metabolite of the marketed antiviral ribavirin (Ki = 270 nM), making it suitable for benchmarking novel IMPDH inhibitors in antiviral, immunosuppressive, or anticancer programmes targeting nucleotide metabolism. Its low molecular weight (134.14 g/mol) and favourable fragment-like properties permit extensive chemical elaboration without exceeding lead-like property thresholds [1].

PI3Kα-Selective Kinase Inhibitor Medicinal Chemistry

For oncology-focused medicinal chemistry groups, the 7-methyl imidazotriazine scaffold provides a validated entry point for designing PI3Kα-selective inhibitors. Pyrimidine-derivatised analogs built on this core have demonstrated IC50 values as low as 1.55 nM against PI3Kα, surpassing the potency of the reference inhibitor ZSTK-474 (3.26 nM) [2]. The same derivative series showed a clear selectivity window, with no toxicity against normal WI-38 fibroblasts at concentrations up to 45 μM while exhibiting potent antiproliferative activity (IC50 1.15–5.19 μM) across MCF-7, HCT116, and A549 cancer cell lines [2].

GABAA Receptor Subtype-Selective CNS Drug Discovery

The 7-methyl substitution pattern is specifically claimed in US Patent 7,176,203 for generating GABAA α2/α3 subtype-selective agonists with anxiolytic potential [3]. Medicinal chemistry teams pursuing non-sedating anxiolytics can use 7-methylimidazo[1,2-b][1,2,4]triazine as the core scaffold for further 7-position derivatisation, following the structure-activity relationships established in the Merck Sharp & Dohme clinical candidate programme that identified compound 11 as a nonsedating anxiolytic in both rat and squirrel monkey behavioural models [3].

Multi-Target Screening Library Construction for Autoimmune and Inflammatory Disease Research

Given the scaffold's demonstrated versatility across five distinct therapeutic target classes—including TNFα modulation (UCB Biopharma, US 9,714,251) [4], IL-17 modulation (UCB Biopharma) [4], and c-Met kinase inhibition (Incyte, protecting capmatinib/Tabrecta) [5]—7-methylimidazo[1,2-b][1,2,4]triazine is uniquely positioned as a common synthetic entry point for constructing diverse, target-agnostic screening libraries. A single procurement of the parent scaffold enables parallel derivatisation toward multiple therapeutic programmes, maximising resource efficiency for CROs and pharmaceutical discovery units.

Quote Request

Request a Quote for 7-Methylimidazo[1,2-b][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.